

3-Methyl-2-hexanol (CAS: 2313-65-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Methyl-2-hexanol

Cat. No.: B1265668

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexanol is a branched-chain secondary alcohol with the chemical formula $C_7H_{16}O$. [1] Its structure consists of a hexane backbone with a methyl group at the third carbon and a hydroxyl group at the second carbon. This arrangement leads to specific stereochemical properties and chemical reactivity that make it a compound of interest in various chemical syntheses. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis methodologies, and safety and handling of **3-Methyl-2-hexanol**. While direct applications in drug development are not extensively documented in publicly available literature, its role as a chiral building block and a synthon for more complex molecules suggests its potential utility in the synthesis of novel chemical entities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Methyl-2-hexanol** is presented in the table below. This data has been compiled from various chemical databases and literature sources.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₆ O	[1]
Molecular Weight	116.20 g/mol	[1]
CAS Number	2313-65-7	[1]
IUPAC Name	3-methylhexan-2-ol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	151.5 - 153.0 °C at 760 mmHg	[3][4]
Melting Point	-30.45 °C (estimate)	[5]
Density	0.816 - 0.822 g/cm ³	[4][5]
Refractive Index	1.418 - 1.421	[4][5]
Vapor Pressure	1.28 mmHg at 25 °C	[5]
Flash Point	51.6 °C (125 °F)	[3][5]
pKa	15.12 ± 0.20 (Predicted)	[4]
LogP	1.80340 - 2.055 (estimate)	[4][5]
Solubility	Limited solubility in water; soluble in organic solvents.	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Methyl-2-hexanol**.

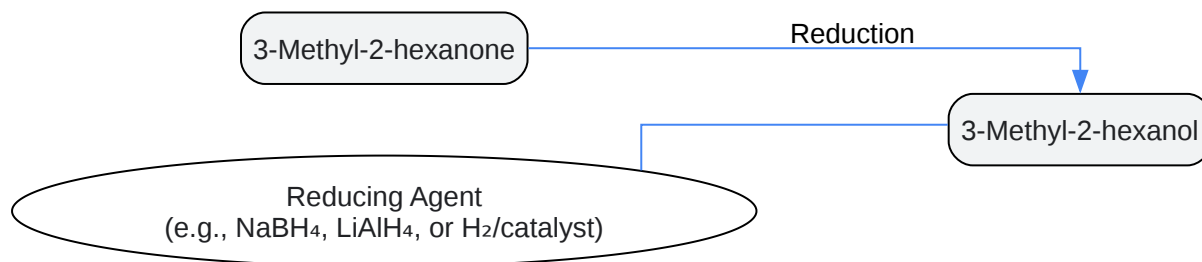
Technique	Data Summary	Source(s)
Mass Spectrometry (MS)	The NIST WebBook provides the mass spectrum (electron ionization) for 2-Hexanol, 3-methyl-.	
Infrared Spectroscopy (IR)	The NIST WebBook provides the gas-phase IR spectrum for 2-Hexanol, 3-methyl-.	[6]
Nuclear Magnetic Resonance (NMR)	Predicted ^1H and ^{13}C NMR data are available on some chemical supplier websites.	[7]

Synthesis of 3-Methyl-2-hexanol

The synthesis of **3-Methyl-2-hexanol** can be achieved through several routes, with the most common being the reduction of the corresponding ketone and the Grignard reaction.

Synthesis by Reduction of 3-Methyl-2-hexanone

A primary and direct method for the synthesis of **3-Methyl-2-hexanol** is the reduction of 3-methyl-2-hexanone.[3] This transformation involves the conversion of the carbonyl group of the ketone to a hydroxyl group.



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*Synthesis of **3-Methyl-2-hexanol** via reduction of 3-Methyl-2-hexanone.*

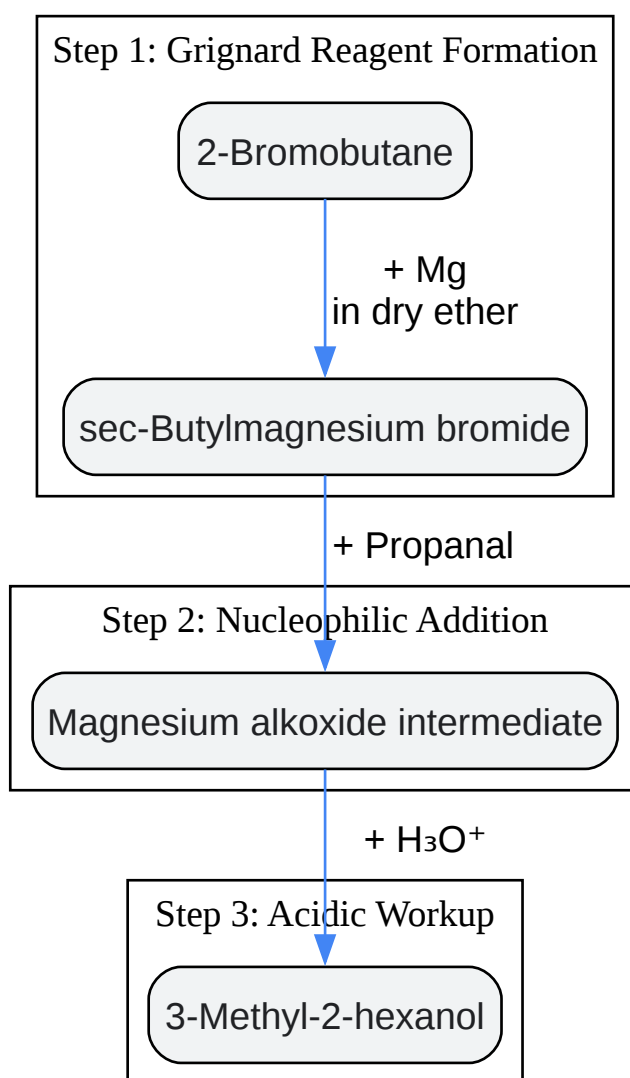
Experimental Protocol: Reduction of 3-Methyl-2-hexanone with Sodium Borohydride

- Materials:
 - 3-Methyl-2-hexanone
 - Sodium borohydride (NaBH_4)
 - Methanol or Ethanol
 - Diethyl ether or Dichloromethane
 - Hydrochloric acid (dilute, e.g., 1 M)
 - Saturated sodium bicarbonate solution
 - Saturated sodium chloride solution (brine)
 - Anhydrous magnesium sulfate or sodium sulfate
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-hexanone in methanol or ethanol at 0 °C (ice bath).
 - Slowly add sodium borohydride in portions to the stirred solution. The reaction is exothermic.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
 - Carefully quench the reaction by the slow addition of dilute hydrochloric acid at 0 °C until the effervescence ceases.
 - Remove the alcohol solvent under reduced pressure.
 - Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume of aqueous layer).

- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude **3-Methyl-2-hexanol**.
- The product can be further purified by distillation.

Grignard Synthesis

The Grignard reaction offers a versatile method for constructing the carbon skeleton of **3-Methyl-2-hexanol**.^[3] One possible route involves the reaction of propanal with sec-butylmagnesium bromide.



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*Grignard synthesis workflow for **3-Methyl-2-hexanol**.*

Experimental Protocol: Grignard Synthesis of **3-Methyl-2-hexanol**

- Materials:
 - Magnesium turnings
 - 2-Bromobutane
 - Anhydrous diethyl ether
 - Propanal
 - Saturated aqueous ammonium chloride solution
 - Hydrochloric acid (dilute)
 - Anhydrous sodium sulfate
- Procedure:
 - Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by bubbling and a grayish color. If the reaction does not start, gentle warming may be necessary. Once initiated, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).
 - Reaction with Propanal: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel. Control the rate of addition to maintain the reaction temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

- Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
- Purification: Combine the organic layers and wash with dilute hydrochloric acid, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude **3-Methyl-2-hexanol** can be purified by fractional distillation.

Applications in Drug Development

Currently, there is limited direct evidence in the public domain for the use of **3-Methyl-2-hexanol** as a key intermediate or active pharmaceutical ingredient in marketed drugs. However, its structure as a chiral secondary alcohol makes it a potential building block in the synthesis of more complex molecules with biological activity. Chiral alcohols are valuable synthons in asymmetric synthesis, a critical component of modern drug discovery. A patent search reveals that derivatives of related structures, such as 3-[(dimethylamino)methyl]-5-methyl-2-hexanone, serve as intermediates in the synthesis of compounds like tetrabenazine, which is used to treat movement disorders.^[5]

Biological Activity and Signaling Pathways

There is a lack of published research detailing the specific biological activities or mechanisms of action of **3-Methyl-2-hexanol**. As such, no signaling pathways have been identified in which this compound is known to play a role. The primary interest in this molecule from a pharmaceutical perspective would likely be as a starting material or intermediate for the synthesis of larger, more complex, and biologically active compounds.

Safety and Handling

3-Methyl-2-hexanol is classified as a flammable liquid and vapor.^[3] It can cause skin irritation and serious eye damage, and may cause respiratory irritation.^[1]

- Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.^[2]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
- First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water. In all cases of exposure, seek medical attention.[3]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

3-Methyl-2-hexanol is a secondary alcohol with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies, such as the reduction of its corresponding ketone or via a Grignard reaction. While direct applications in drug development and detailed biological activity are not yet established in the literature, its chiral nature and functional group make it a potentially useful building block for the synthesis of more complex and biologically active molecules. Researchers working with this compound should adhere to strict safety protocols due to its flammability and irritant properties.

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